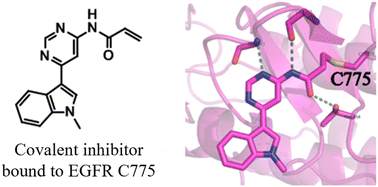A covalent fragment-based strategy targeting a novel cysteine to inhibit activity of mutant EGFR kinase†
RSC Medicinal Chemistry Pub Date: 2023-10-19 DOI: 10.1039/D3MD00439B
Abstract
Several generations of ATP-competitive anti-cancer drugs that inhibit the activity of the intracellular kinase domain of the epidermal growth factor receptor (EGFR) have been developed over the past twenty years. The first-generation of drugs such as gefitinib bind reversibly and were followed by a second-generation such as dacomitinib that harbor an acrylamide moiety that forms a covalent bond with C797 in the ATP binding pocket. Resistance emerges through mutation of the T790 gatekeeper residue to methionine, which introduces steric hindrance to drug binding and increases the Km for ATP. A third generation of drugs, such as osimertinib were developed which were effective against T790M EGFR in which an acrylamide moiety forms a covalent bond with C797, although resistance has emerged by mutation to S797. A fragment-based screen to identify new starting points for an EGFR inhibitor serendipitously identified a fragment that reacted with C775, a previously unexploited residue in the ATP binding pocket for a covalent inhibitor to target. A number of acrylamide containing fragments were identified that selectively reacted with C775. One of these acrylamides was optimized to a highly selective inhibitor with sub-1 μM activity, that is active against T790M, C797S mutant EGFR independent of ATP concentration, providing a potential new strategy for pan-EGFR mutant inhibition.


Recommended Literature
- [1] A high-throughput metabolomic approach to explore the regulatory effect of mangiferin on metabolic network disturbances of hyperlipidemia rats†
- [2] Rice husk-derived nano-SiO2 assembled on reduced graphene oxide distributed on conductive flexible polyaniline frameworks towards high-performance lithium-ion batteries
- [3] Vault, viral, and virus-like nanoparticles for targeted cancer therapy
- [4] Broadband graphene-based photoacoustic microscopy with high sensitivity†
- [5] Catalytic coupling of CO2 with epoxide by metal macrocycles functionalized with imidazolium bromide: insights into the mechanism and activity regulation from density functional calculations†
- [6] Synthesis, crystal and band structures, and optical properties of a novel quaternary mercury and cadmium chalcogenidehalide: (Hg2Cd2S2Br)Br†
- [7] Monthly record of analytical researches into food
- [8] Thermodynamically stable vesicle formation of biodegradable double mPEG-tailed amphiphiles with sulfonate head group†
- [9] Facile synthesis of glycerol carbonate via glycerolysis of urea catalysed by silicotungstates impregnated into MCM-41
- [10] Probing the excited-state chemical shifts and exchange parameters by nitrogen-decoupled amide proton chemical exchange saturation transfer (HNdec-CEST)†

Journal Name:RSC Medicinal Chemistry
Research Products
-
CAS no.: 1644-82-2
-
CAS no.: 147253-67-6









